
trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“trans-3-(p-Tolyloxy)cyclobutanamine hydrochloride” is a chemical compound with the formula C11H16ClNO . It is used for research purposes and is available for purchase in various quantities .
Molecular Structure Analysis
The molecular weight of “this compound” is 213.70 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
The boiling point and other physical and chemical properties of “this compound” are not provided in the search results .Wissenschaftliche Forschungsanwendungen
Cyclobutane Derivatives in Drug Discovery
Cyclobutane diamines, including cis- and trans-1,3-diaminocyclobutane, have been identified as promising sterically constrained diamine building blocks for drug discovery. The synthesis and molecular structure of these compounds have been explored, highlighting their potential as key constituents in the development of commercially available drugs (Radchenko et al., 2010).
Structural and Physical Chemical Properties
The synthesis of unknown cis- and trans-1-amino-3-hydroxy-3-methylcyclobutanecarboxylic acids, which are considered achiral conformationally restricted analogues of threonine, has been accomplished. These compounds, with their fixed spatial orientation of functional groups, offer interesting perspectives on the interaction between structure and reactivity, as well as the potential for innovative therapeutic applications (Feskov et al., 2017).
Synthesis and Characterization for Biomedical Purposes
Efficient synthetic methodologies have been reported for the preparation of products suitable for use as surfactants, gelators for hydroxylic solvents, or metal cation ligands, with potential applications in various fields, including biomedicine. These methodologies emphasize the versatility of cyclobutane-containing scaffolds as intermediates in the stereoselective synthesis of compounds for biomedical applications (Illa et al., 2019).
Anticancer Compounds and DNA Interaction
Research on carboplatin type Cu(II) and Zn(II) metalloinsertors, which include β-diketone analogues and cyclobutane-1,1-dicarboxylic acid, focuses on their binding and cleavage propensity on DNA and their cytotoxic effects in live cells. This highlights the potential of cyclobutane derivatives in the development of new anticancer agents, with specific studies demonstrating potent antitumor effects (Pravin & Raman, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-methylphenoxy)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-2-4-10(5-3-8)13-11-6-9(12)7-11;/h2-5,9,11H,6-7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLXNRNVKRDSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CC(C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2747379.png)
![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2747380.png)
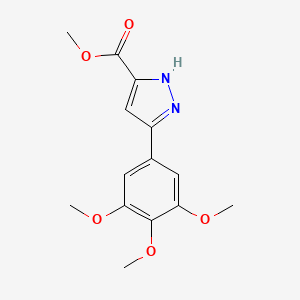

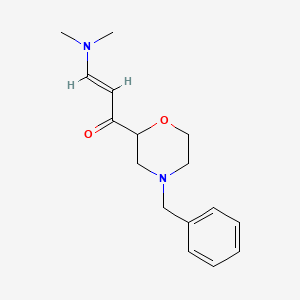


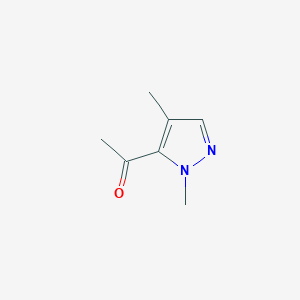
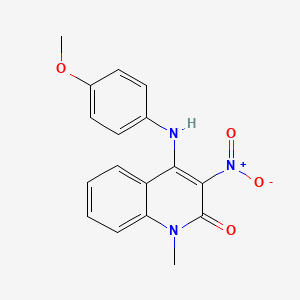
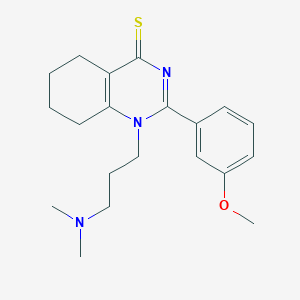
![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2747397.png)
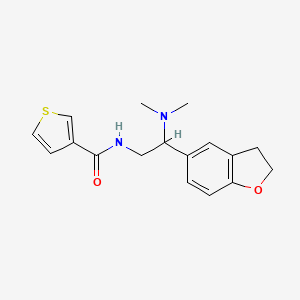
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2747399.png)
![Cyclopropyl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2747400.png)